

In-Depth Technical Guide: (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

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Compound of Interest

Compound Name: (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Cat. No.: B051373

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CAS Number: 340187-12-4

This technical guide provides a comprehensive overview of **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate**, a bifunctional molecule widely utilized in chemical biology and drug discovery. Primarily recognized for its role as a linker in Proteolysis Targeting Chimeras (PROTACs), this compound offers a versatile scaffold for the synthesis of molecules designed to induce targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and key applications.

Physicochemical Properties

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, also known as Fmoc-2-bromoethylamine, is a white to off-white solid at room temperature. Its core structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-bromoethylamine moiety. This unique combination of a base-labile protecting group and a reactive alkyl halide makes it a valuable building block in organic synthesis.

Property	Value	Reference
CAS Number	340187-12-4	[1][2][3]
Molecular Formula	C ₁₇ H ₁₆ BrNO ₂	[1][4]
Molecular Weight	346.22 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	122-124 °C	
Purity	≥96%	[2]

Synthesis

The synthesis of **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate** is typically achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with 2-bromoethylamine or its hydrobromide salt.[4] This reaction is a standard procedure for the introduction of the Fmoc protecting group onto a primary amine.

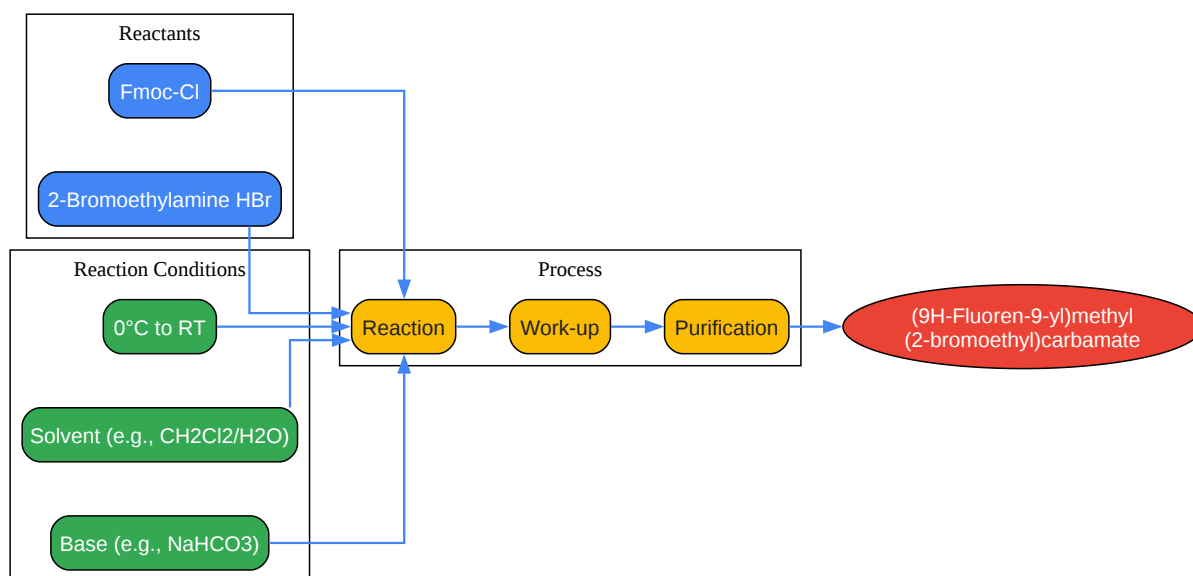
Experimental Protocol: Synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate

Materials:

- 2-Bromoethylamine hydrobromide
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium bicarbonate (NaHCO₃) or another suitable base
- Dichloromethane (CH₂Cl₂) or a similar aprotic solvent
- Water (H₂O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- **Dissolution:** 2-Bromoethylamine hydrobromide is dissolved in an aqueous solution of sodium bicarbonate.
- **Addition of Fmoc-Cl:** A solution of 9-fluorenylmethyl chloroformate in a suitable organic solvent (e.g., dichloromethane) is added dropwise to the aqueous solution of 2-bromoethylamine at a controlled temperature, typically 0 °C, with vigorous stirring.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- **Work-up:** The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to obtain the final **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate** as a white to off-white solid.



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Caption: Synthesis workflow for **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate**.

Chemical Reactivity and Applications

The chemical utility of **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate** is derived from its two key functional groups: the Fmoc-protected amine and the bromoethyl group.

Deprotection of the Fmoc Group

The Fmoc group is a base-labile protecting group, which can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like

dimethylformamide (DMF). This deprotection exposes the primary amine, which can then be used for subsequent coupling reactions.

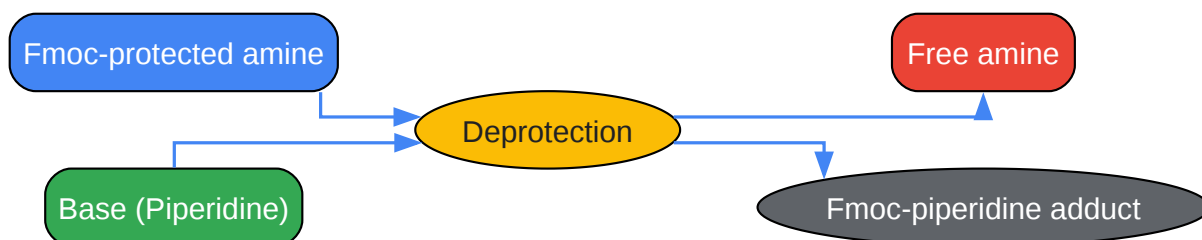
Experimental Protocol: Fmoc Deprotection

Materials:

- (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate
- 20% Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF) for washing

Procedure:

- The Fmoc-protected compound is treated with a 20% solution of piperidine in DMF.
- The reaction mixture is gently agitated at room temperature for a specified period, often ranging from a few minutes to an hour.
- The deprotection solution is removed, and the product is washed thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
- The resulting product with the free amine is then ready for the next synthetic step.



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Caption: Fmoc deprotection workflow.

Nucleophilic Substitution

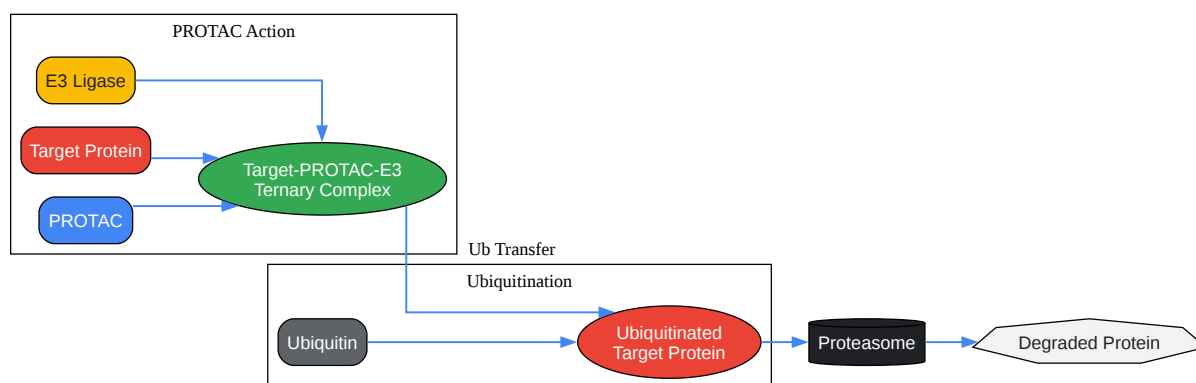
The bromine atom on the ethyl chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of the molecule to various nucleophiles, such as amines, thiols, and alcohols, to form more complex structures.

Application in PROTAC Synthesis

The primary application of **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate** is in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate** serves as a versatile building block for the linker component.

The synthesis of a PROTAC using this linker typically involves two key steps:

- Deprotection: The Fmoc group is removed to expose the primary amine.
- Conjugation: The exposed amine is then coupled to one of the ligands (either for the target protein or the E3 ligase), and the bromoethyl end is reacted with the other ligand, often through a nucleophilic substitution reaction.



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Caption: General signaling pathway of PROTAC-mediated protein degradation.

Characterization Data

Comprehensive analytical data is crucial for confirming the identity and purity of **(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate**.

Analytical Technique	Expected Data
¹ H NMR	Characteristic peaks for the fluorenyl protons, the methylene protons adjacent to the carbamate and bromine, and the NH proton of the carbamate.
¹³ C NMR	Resonances corresponding to the carbons of the fluorene ring system, the carbamate carbonyl, and the two aliphatic carbons.
Infrared (IR) Spectroscopy	Absorption bands corresponding to N-H stretching, C=O stretching of the carbamate, and C-Br stretching.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is a key synthetic intermediate with significant applications in drug discovery, particularly in the rapidly evolving field of targeted

protein degradation. Its bifunctional nature, combining a readily cleavable protecting group with a reactive handle for conjugation, provides chemists with a powerful tool for the construction of complex bioactive molecules. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile compound.

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